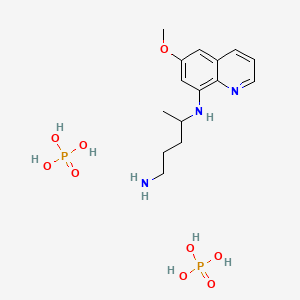

Primaquine Diphosphate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOHLWZHWQUKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-34-6 (Parent) | |

| Record name | Primaquine phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045248 | |

| Record name | Primaquine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-45-6 | |

| Record name | Primaquine phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primaquine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Primaquine bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIMAQUINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0982HF78B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Primaquine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primaquine diphosphate, an 8-aminoquinoline derivative, remains a critical therapeutic agent for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. Its efficacy lies in its ability to eradicate the dormant liver-stage hypnozoites of the parasite. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, tailored for researchers and professionals in drug development. It details established and improved synthetic methodologies, purification protocols, and analytical characterization. The guide emphasizes quantitative data, presenting it in structured tables for comparative analysis. Furthermore, it includes detailed experimental protocols and visual representations of synthetic pathways and the drug's proposed mechanism of action to facilitate a deeper understanding of its chemical and biological characteristics.

Chemical Synthesis of this compound

The synthesis of this compound has evolved from classical methods to more streamlined and efficient processes. This section outlines two prominent synthetic routes: an improved three-step synthesis and a method commencing with a Michael addition.

Improved Three-Step Synthesis

A recent advancement in the synthesis of this compound involves a three-step process that offers a shorter total reaction time and a good overall yield.[1][2] This method proceeds via n-alkylation, reductive amination, and phthalimido deprotection.

Experimental Protocol:

Step 1: N-Alkylation of Potassium Phthalimide

-

To a solution of potassium phthalimide in a suitable solvent, add 5-chloro-2-pentanone.

-

The reaction is carried out under phase transfer catalysis conditions.

-

The resulting phthalimide derivative is isolated and purified.

Step 2: Reductive Amination

-

The phthalimide derivative from Step 1 is reacted with 6-methoxy-8-aminoquinoline.

-

The reductive amination is typically carried out in a one-pot procedure involving imine formation followed by reduction with a suitable reducing agent (e.g., sodium borohydride).

Step 3: Phthalimido Deprotection and Salt Formation

-

The phthalimido group of the intermediate from Step 2 is removed, often using methylaminolysis at room temperature, to yield primaquine free base.

-

The free base is then treated with phosphoric acid to form the diphosphate salt.

-

The final product is purified by recrystallization.

| Parameter | Value | Reference |

| Overall Yield | 47% | [1][2] |

| Total Reaction Time | 27 hours | [1] |

Table 1: Quantitative data for the improved three-step synthesis of this compound.

Synthesis via Michael Addition

Another notable synthetic route starts with the Michael addition of nitromethane to methyl vinyl ketone.[3] This multi-step process involves the formation of an imine intermediate, followed by reduction and salt formation.

Experimental Protocol:

Step 1: Synthesis of 5-nitro-2-pentanone

-

Methyl vinyl ketone and nitromethane are reacted in an alcoholic solvent at room temperature in the presence of a basic catalyst.

Step 2: Condensation to form Imine Intermediate

-

5-nitro-2-pentanone is condensed with 6-methoxy-8-aminoquinoline in a benzene solvent (e.g., toluene) with a catalyst such as elemental iodine.

Step 3: Reduction to Primaquine

-

The imine intermediate is reduced using a metal catalyst (e.g., Pd/C or Raney Ni) under a hydrogen atmosphere in an alcohol solvent (e.g., methanol or ethanol).

Step 4: Salt Formation

-

The resulting primaquine free base is dissolved in an alcoholic solvent (e.g., absolute ethanol or isopropanol) and acidified with phosphoric acid to precipitate this compound.

| Parameter | Value | Reference |

| Overall Yield | 80.2% | [3] |

| Purity after Recrystallization | >99% | [3] |

| Melting Point | 200-202 °C | [3] |

Table 2: Quantitative data for the synthesis of this compound via Michael addition.

Purification of this compound

The purification of this compound is crucial to ensure its quality and to remove any unreacted starting materials, byproducts, or isomers such as the positional isomer quinocide.[4] Recrystallization is a commonly employed method for the purification of the final product.

Experimental Protocol: Recrystallization

-

The crude this compound is dissolved in a hot alcoholic solvent, such as absolute ethanol, methanol, or isopropanol.[3]

-

The solution is then allowed to cool, leading to the crystallization of the purified this compound.

-

The orange-red crystals are collected by filtration and washed with the cold solvent.[3]

-

The purified product is then dried to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be used to determine the purity of this compound.

| Parameter | Description | Reference |

| Column | C18 | [5][6] |

| Mobile Phase | Acetonitrile, methanol, 1 M perchloric acid, and water (33:6:1:87) | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Detection | UV at 254 nm | [5] |

Table 3: Typical HPLC conditions for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. Key signals in the ¹H NMR spectrum in DMSO-d₆ include those at 3.82 ppm and 1.22 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of primaquine and to identify any impurities.

Visualizing the Synthesis and Mechanism of Action

Synthetic Pathways

Caption: Comparative workflows of two synthetic routes to this compound.

Proposed Mechanism of Action

The antimalarial activity of primaquine is not fully elucidated but is believed to involve its metabolic activation and the subsequent generation of reactive oxygen species (ROS) that are toxic to the parasite.

Caption: Proposed metabolic activation and mechanism of action of primaquine.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and purification of this compound, offering valuable insights for researchers and professionals in the field of drug development. The outlined synthetic routes, purification protocols, and analytical methods, supported by quantitative data and visual diagrams, serve as a comprehensive resource for the production and characterization of this essential antimalarial agent. The continued optimization of synthetic and purification processes will be crucial in ensuring the availability of high-quality this compound for the global effort to combat malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. Batch Synthesis of this compound Anti-Malarial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103396360A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. Quantitative 1H NMR method for analyzing this compound in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. latamjpharm.org [latamjpharm.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Pathways of Primaquine Diphosphate in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primaquine, a cornerstone in the radical cure of relapsing malaria, undergoes extensive and complex metabolism primarily within the liver. This technical guide provides a comprehensive overview of the metabolic pathways of primaquine diphosphate when incubated with liver microsomes, with a particular focus on the enzymatic reactions, resultant metabolites, and the experimental methodologies used for their characterization. The document is intended to serve as a detailed resource for researchers and professionals involved in drug metabolism studies and the development of antimalarial therapies. Key metabolic transformations, including CYP450-mediated hydroxylation and monoamine oxidase (MAO)-driven oxidative deamination, are discussed in detail. Quantitative kinetic data for the principal enzymes involved are presented, and step-by-step experimental protocols for in vitro microsomal assays and bioanalytical methods are provided. Furthermore, this guide employs Graphviz visualizations to clearly illustrate the intricate metabolic pathways and experimental workflows, facilitating a deeper understanding of primaquine's biotransformation.

Introduction

Primaquine (PQ), an 8-aminoquinoline, is the only widely available drug that effectively eradicates the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing malaria relapse.[1][2] However, its therapeutic efficacy and hemolytic toxicity are intrinsically linked to its metabolic activation and detoxification pathways.[3] The liver is the primary site of primaquine metabolism, where a complex interplay of Phase I and Phase II enzymes transforms the parent drug into a variety of metabolites. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily and monoamine oxidases (MAOs), making them an invaluable in vitro model for studying the metabolic fate of xenobiotics like primaquine.[2] Understanding these metabolic pathways at a molecular level is crucial for optimizing therapeutic regimens, predicting drug-drug interactions, and developing safer and more effective antimalarial agents.

Core Metabolic Pathways in Liver Microsomes

In human liver microsomes, primaquine is primarily metabolized via two major pathways:

-

CYP450-Mediated Hydroxylation: This pathway is crucial for the bioactivation of primaquine into its pharmacologically active metabolites. The key enzyme responsible for this transformation is Cytochrome P450 2D6 (CYP2D6).[3][4] Hydroxylation occurs at various positions on the quinoline ring, leading to the formation of several phenolic metabolites, such as 2-OH-primaquine, 3-OH-primaquine, and 4-OH-primaquine.[3] These hydroxylated metabolites are unstable and can be further oxidized to reactive quinone-imine intermediates, which are thought to be responsible for both the antimalarial activity and the hemolytic side effects observed in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2] A key downstream product of this pathway is primaquine-5,6-orthoquinone.

-

Monoamine Oxidase (MAO)-Mediated Oxidative Deamination: This pathway is considered the major route for primaquine detoxification. Monoamine oxidase-A (MAO-A) catalyzes the oxidative deamination of the terminal amine group of primaquine's side chain to form an unstable aldehyde intermediate.[4] This aldehyde is rapidly oxidized further to the main, inactive plasma metabolite, carboxyprimaquine.[2][5]

The interplay between these two pathways is critical in determining the overall therapeutic and toxicological profile of primaquine. Genetic polymorphisms in CYP2D6 can significantly impact the efficacy of primaquine, with poor metabolizers showing reduced therapeutic response.[1]

Quantitative Data on Primaquine Metabolism

The enzymatic reactions involved in primaquine metabolism have been characterized kinetically to determine the affinity of the enzymes for the substrate (Km) and the maximum rate of the reaction (Vmax). This data is essential for predicting the in vivo clearance and potential for drug-drug interactions.

Table 1: Enzyme Kinetic Parameters for Primaquine Metabolism in Human Liver Microsomes

| Enzyme | Substrate | Metabolite(s) | Km (µM) | Vmax (µmol/min/mg protein) | Reference |

| CYP2D6 | (±)-Primaquine | Hydroxylated Metabolites | 24.2 | 0.87 | [3] |

| (+)-(S)-Primaquine | Hydroxylated Metabolites | 33.1 | 0.75 | [3] | |

| (-)-(R)-Primaquine | Hydroxylated Metabolites | 21.6 | 0.42 | [3] | |

| MAO-A | Primaquine | Carboxyprimaquine | Not explicitly reported | Not explicitly reported | [4] |

Note: Specific kinetic parameters for MAO-A mediated metabolism of primaquine in human liver microsomes are not well-documented in the reviewed literature. The formation of carboxyprimaquine is a known major pathway, but detailed Km and Vmax values are not consistently reported.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study the metabolic pathways of primaquine in liver microsomes.

In Vitro Incubation of Primaquine with Human Liver Microsomes

This protocol outlines the general procedure for incubating primaquine with human liver microsomes to study its metabolism.

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

This compound

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Ice-cold acetonitrile or methanol (for reaction termination)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Thawing Microsomes: Rapidly thaw the cryopreserved human liver microsomes in a 37°C water bath immediately before use. Once thawed, place them on ice.

-

Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order:

-

Potassium phosphate buffer (to final volume)

-

MgCl2 (final concentration, e.g., 5 mM)

-

Human liver microsomes (final concentration, e.g., 0.5 mg/mL protein)

-

Primaquine solution (in a solvent like water or methanol, ensuring the final solvent concentration is low, e.g., <1%). The final primaquine concentration will depend on the experimental design (e.g., for kinetic studies, a range of concentrations bracketing the Km value should be used).

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, and 60 minutes for time-course studies).

-

Termination of Reaction: Stop the reaction at the desired time points by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins and halt enzymatic activity.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the remaining parent drug and its metabolites, and transfer it to a new tube for subsequent analysis by LC-MS/MS.

Controls:

-

No NADPH control: To assess for non-NADPH dependent metabolism.

-

Time-zero control: To determine the initial concentration of primaquine.

-

No microsome control: To check for chemical degradation of primaquine.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of primaquine and its metabolites from the microsomal incubation supernatant.

Materials:

-

Supernatant from the microsomal incubation

-

Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Mobile phase A (e.g., 0.1% formic acid in water)

-

Mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol)

-

LC column (e.g., C18 reversed-phase column)

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To a known volume of the supernatant, add a known amount of the internal standard solution. The IS is used to correct for variations in sample processing and instrument response.

-

The sample may require further dilution with the initial mobile phase composition to ensure it is within the linear range of the calibration curve.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Separate primaquine and its metabolites using a gradient elution program with mobile phases A and B. The specific gradient will need to be optimized to achieve good separation of all analytes of interest.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Use multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each analyte and a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell. The transition from the precursor to the product ion is highly specific and provides excellent selectivity and sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of each analyte in the sample by comparing its peak area ratio to a calibration curve.

-

Preparation of Calibration Standards and Quality Controls

Accurate quantification requires the preparation of a calibration curve and quality control (QC) samples.

Procedure:

-

Stock Solutions: Prepare concentrated stock solutions of primaquine, its available metabolite standards, and the internal standard in a suitable solvent (e.g., methanol or DMSO).

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions.

-

Calibration Standards: Prepare a set of calibration standards (typically 6-8 non-zero concentrations) by spiking the appropriate working standard solutions into the same matrix as the samples (i.e., the supernatant from a blank microsomal incubation without primaquine). This helps to account for matrix effects.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the calibration curve. These are prepared independently from the calibration standards and are used to assess the accuracy and precision of the analytical method.

-

Calibration Curve: Analyze the calibration standards along with the unknown samples. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. Use a linear regression model to fit the data.

Conclusion

The metabolic landscape of primaquine in liver microsomes is dominated by the competing pathways of CYP2D6-mediated bioactivation and MAO-A-mediated detoxification. This technical guide has provided a detailed overview of these pathways, supported by quantitative kinetic data and comprehensive experimental protocols. The provided methodologies for in vitro microsomal incubations and LC-MS/MS analysis serve as a practical resource for researchers investigating the metabolism of primaquine and other xenobiotics. The visualization of these complex processes through Graphviz diagrams further aids in their comprehension. A thorough understanding of these metabolic pathways is paramount for the rational design of future antimalarial drugs with improved efficacy and safety profiles, and for the personalized application of primaquine therapy in diverse patient populations. Further research is warranted to fully elucidate the kinetic parameters of all contributing enzymes and to characterize the complete profile of primaquine's metabolites and their respective biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration [frontiersin.org]

- 3. Enantioselective metabolism of primaquine by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway-specific inhibition of primaquine metabolism by chloroquine/quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primaquine metabolism by human liver microsomes: effect of other antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Primaquine Diphosphate in Plasmodium vivax

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primaquine, an 8-aminoquinoline drug, remains a cornerstone in the radical cure of Plasmodium vivax malaria due to its unique ability to eliminate the dormant liver-stage hypnozoites, thus preventing relapse. Despite its long-standing clinical use, the precise molecular targets and the complete mechanism of action of primaquine are not fully elucidated. This technical guide provides a comprehensive overview of the current understanding of primaquine's molecular interactions within P. vivax, focusing on its metabolic activation, proposed targets, and the molecular basis of its activity. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways involved.

Introduction

Plasmodium vivax malaria is characterized by recurrent blood-stage infections, known as relapses, which originate from dormant liver-stage parasites called hypnozoites. Primaquine is the only widely approved drug that effectively clears these hypnozoites.[1][2] However, its use is complicated by the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. A thorough understanding of its molecular targets is crucial for the development of safer and more effective anti-relapse therapies.

Primaquine is a prodrug that requires metabolic activation by the host's hepatic cytochrome P450 (CYP) enzymes, primarily CYP2D6, to exert its antiplasmodial activity.[3][4] The active metabolites are believed to induce oxidative stress in the parasite, leading to cellular damage and death.[3][5] This guide delves into the specifics of this process and the downstream molecular consequences for P. vivax.

Metabolic Activation of Primaquine

The therapeutic efficacy of primaquine is critically dependent on its biotransformation into redox-active metabolites. This process is primarily carried out by the human hepatic enzyme CYP2D6. Genetic polymorphisms in the CYP2D6 gene can lead to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid), which significantly impact the clinical outcome of primaquine treatment.[2] Individuals with impaired CYP2D6 activity have a higher risk of treatment failure and subsequent relapse.

The metabolic activation pathway can be summarized as follows:

-

Hydroxylation: Primaquine is hydroxylated by CYP2D6 to form various hydroxylated metabolites.

-

Oxidation: These hydroxylated intermediates are further oxidized to quinoneimine metabolites.

-

Redox Cycling and ROS Generation: The quinoneimines can undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. It is these ROS that are thought to be the primary mediators of primaquine's parasiticidal activity.

Putative Molecular Targets in Plasmodium vivax

The ROS generated from primaquine's metabolism are non-specific and can damage a wide range of macromolecules within the parasite. However, certain cellular components and pathways appear to be particularly vulnerable.

Mitochondria and the Electron Transport Chain

The mitochondrion is a prime target for primaquine-induced oxidative stress. The parasite's electron transport chain (ETC) is involved in vital functions, including ATP synthesis and pyrimidine biosynthesis.

-

Inhibition of Respiratory Chain: Primaquine's metabolites are thought to interfere with the parasite's mitochondrial respiration.[5] While specific IC50 values for primaquine metabolites against P. vivax mitochondrial complexes are not well-defined in the literature, studies on related parasites and cellular models suggest that the ETC is a significant target.

-

Disruption of Mitochondrial Membrane Potential: The generation of ROS can lead to the depolarization of the mitochondrial membrane, disrupting ATP production and initiating apoptosis-like cell death pathways.

Iron-Sulfur [Fe-S] Cluster Proteins

A key hypothesis is that primaquine's parasiticidal action is mediated by the oxidative damage of [Fe-S] clusters within essential proteins.[3][6] These clusters are highly susceptible to oxidation by ROS.

-

Aconitase: Aconitase is a [4Fe-4S] cluster-containing enzyme in the tricarboxylic acid (TCA) cycle that is particularly sensitive to oxidative stress. The oxidation of its [Fe-S] cluster leads to the inactivation of the enzyme, disrupting cellular metabolism. Studies in yeast have shown that primaquine treatment impairs aconitase activity.[3][6]

Parasite DNA

The highly reactive nature of the ROS generated by primaquine metabolites suggests that parasite DNA is also a likely target. Oxidative damage to DNA can lead to mutations, strand breaks, and ultimately, cell death. While direct evidence of primaquine-induced DNA damage in P. vivax is limited, this remains a plausible mechanism of action.

Quantitative Data Summary

Quantitative data on the direct molecular interactions of primaquine with P. vivax targets are sparse due to the challenges in culturing the parasite, particularly the liver stages. The following tables summarize the available quantitative information.

| Assay Type | Organism/System | Primaquine Concentration | Effect | Reference |

| In vitro P. vivax liver stage assay | P. vivax in primary human hepatocytes | 1 µg/mL | ~20% reduction in 3-day trophozoites | [In vitro assay study] |

| In vitro P. vivax liver stage assay | P. vivax in primary human hepatocytes | 10 µg/mL | ~36% reduction in 3-day trophozoites | [In vitro assay study] |

| In vitro P. vivax liver stage assay | P. vivax in primary human hepatocytes | 1 µg/mL | ~50% reduction in 9-day schizonts | [In vitro assay study] |

| In vitro P. vivax liver stage assay | P. vivax in primary human hepatocytes | 10 µg/mL | ~86% reduction in 9-day schizonts | [In vitro assay study] |

Table 1: In Vitro Efficacy of Primaquine against P. vivax Liver Stages

| CYP2D6 Phenotype | Predicted Metabolizer Status | Effect on Primaquine Efficacy | Reference |

| Poor Metabolizer (PM) | Activity Score = 0 | Increased risk of treatment failure | [2] |

| Intermediate Metabolizer (IM) | Activity Score = 0.5 | Increased risk of treatment failure | [2] |

| Extensive Metabolizer (EM) | Activity Score = 1.0 - 2.0 | Normal efficacy | [2] |

| Ultrarapid Metabolizer (UM) | Activity Score > 2.0 | Normal efficacy | [2] |

Table 2: Influence of Host CYP2D6 Phenotype on Primaquine Efficacy

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of primaquine's molecular targets.

In Vitro Culture of P. vivax Liver Stages

The ability to culture the liver stages of P. vivax, including hypnozoites, is essential for studying the effects of primaquine. Recent advances have made this possible using micropatterned primary human hepatocyte co-cultures (MPCCs).

Protocol Outline:

-

Hepatocyte Seeding: Primary human hepatocytes are seeded onto micropatterned plates containing collagen and co-cultured with fibroblasts.

-

Sporozoite Infection: P. vivax sporozoites, obtained from the dissection of infected Anopheles mosquitoes, are added to the hepatocyte cultures.

-

Long-term Culture: The infected cultures are maintained for several weeks to allow for the development of both schizonts and dormant hypnozoites.

-

Drug Treatment: Primaquine or other test compounds are added to the culture medium at various concentrations and time points to assess their effects on the different liver stages.

-

Analysis: Parasite development and viability are assessed using immunofluorescence microscopy, targeting parasite-specific proteins such as UIS4.

Aconitase Activity Assay

This colorimetric assay measures the activity of aconitase in parasite lysates, providing an indirect measure of oxidative stress.

Protocol Outline:

-

Sample Preparation: P. vivax parasites are lysed to release cellular contents. The lysate can be further processed to separate mitochondrial and cytosolic fractions.

-

Enzyme Activation: The aconitase in the sample is activated by incubation with a solution containing iron and a reducing agent.

-

Reaction Initiation: The assay is initiated by adding a substrate mix containing citrate. Aconitase converts citrate to isocitrate.

-

Coupled Enzyme Reaction: The isocitrate produced is then used in a coupled reaction by isocitrate dehydrogenase, which reduces NADP+ to NADPH.

-

Colorimetric Detection: The NADPH generated reduces a chromogenic probe, resulting in a color change that is measured spectrophotometrically at 450 nm. The rate of color change is proportional to the aconitase activity.

CYP2D6 Genotyping

Determining the host's CYP2D6 genotype is crucial for interpreting primaquine efficacy data. This is typically done using real-time PCR-based methods.

Protocol Outline:

-

DNA Extraction: Genomic DNA is extracted from a patient's blood or saliva sample.

-

Allele-Specific PCR: A panel of TaqMan SNP genotyping assays is used to detect the presence of key single nucleotide polymorphisms (SNPs) that define different CYP2D6 alleles.

-

Copy Number Variation Analysis: A separate TaqMan assay is used to determine gene copy number variations, such as duplications or deletions of the CYP2D6 gene.

-

Genotype to Phenotype Conversion: The combination of identified alleles and copy number variants is used to assign a diplotype and an activity score, which in turn predicts the metabolizer phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer).[2]

Measurement of Reactive Oxygen Species (ROS)

Fluorescent probes are commonly used to detect and quantify ROS production in cells.

Protocol Outline:

-

Cell Loading: P. vivax-infected red blood cells or in vitro liver stage cultures are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

De-esterification: Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent probe.

-

Oxidation and Fluorescence: In the presence of ROS, the probe is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity is measured using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity after primaquine treatment indicates an increase in ROS production.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol Outline:

-

Cell Embedding: Single cells (e.g., isolated parasites) are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The cells are lysed using a high-salt and detergent solution to remove membranes and most proteins, leaving behind the DNA as a nucleoid.

-

Alkaline Unwinding: The slides are immersed in an alkaline solution to unwind the DNA.

-

Electrophoresis: The DNA is subjected to electrophoresis at an alkaline pH. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Conclusion and Future Directions

The molecular mechanism of primaquine, while not fully resolved, is understood to be a multi-step process initiated by host metabolism and culminating in parasite death via oxidative stress. The mitochondrion and [Fe-S] cluster-containing proteins are likely key targets of the reactive oxygen species generated by primaquine's active metabolites.

Future research should focus on:

-

Identifying Specific Metabolites: Elucidating the exact structures of the most potent anti-hypnozoite metabolites of primaquine.

-

Quantitative Target Profiling: Determining the binding affinities and inhibitory concentrations (IC50) of these metabolites against specific P. vivax proteins, including components of the mitochondrial electron transport chain.

-

Proteomic and Transcriptomic Analyses: Utilizing advanced techniques like single-cell RNA sequencing and mass spectrometry-based proteomics to analyze the global changes in gene and protein expression in P. vivax hypnozoites upon primaquine treatment.[7][8][9][10] This will help to identify specific pathways that are disrupted.

-

Development of Novel Assays: Improving and standardizing in vitro culture systems for P. vivax liver stages to facilitate high-throughput screening of new drug candidates.

A more complete understanding of primaquine's molecular targets will pave the way for the rational design of new-generation hypnozoiticidal drugs with improved efficacy and safety profiles, a critical step towards the global elimination of P. vivax malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. sm.unife.it [sm.unife.it]

- 3. Comprehensive proteomics investigation of P. vivax-infected human plasma and parasite isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]

- 5. High-Dose Primaquine Induces Proximal Tubular Degeneration and Ventricular Cardiomyopathy Linked to Host Cells Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmodium Parasites Viewed Through Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-cell RNA profiling of Plasmodium vivax-infected hepatocytes reveals parasite- and host- specific transcriptomic signatures and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Single-cell RNA profiling of Plasmodium vivax-infected hepatocytes reveals parasite- and host- specific transcriptomic signatures and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Primaquine Diphosphate: A Technical Guide for Antimalarial Drug Research

An In-depth Whitepaper on the Core Science and Evolution of a Landmark Antimalarial Agent

Introduction

Primaquine, an 8-aminoquinoline derivative, holds a unique and critical position in the armamentarium of antimalarial drugs. First synthesized in 1946, it remains the most widely used therapeutic for the radical cure of Plasmodium vivax and Plasmodium ovale malaria.[1][2][3] Its singular ability to eradicate the dormant liver-stage parasites, known as hypnozoites, prevents the relapses that characterize these infections and is a crucial component of malaria control and elimination strategies. This technical guide provides a comprehensive overview of the historical development of primaquine diphosphate, detailing its discovery, mechanism of action, key experimental findings, and the evolution of its clinical application for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of primaquine is rooted in the intensive antimalarial research programs initiated during World War II. The need to protect soldiers from malaria in the Pacific theater spurred a coordinated effort to discover and synthesize novel therapeutic agents.[1][4][5]

-

Precursor Compound: The journey began with the earlier 8-aminoquinoline, pamaquine (also known as plasmochin), which was first synthesized in the 1920s.[6][7][8] While pamaquine demonstrated activity against the latent forms of malaria, its clinical use was hampered by significant toxicity.

-

Synthesis and Initial Studies: In 1946, as part of a U.S. government-led wartime research program, a team at Columbia University led by Robert Elderfield synthesized primaquine.[2][3][4][5] It was identified as a less toxic and more effective analogue of pamaquine.

-

Post-War Clinical Validation: The true value of primaquine became evident in the early 1950s. The U.S. military faced a public health crisis with troops returning from the Korean War experiencing high rates of relapsing P. vivax malaria.[5] This prompted large-scale clinical trials, including a notable randomized placebo-controlled trial on shipboard veterans returning from Korea in 1951.[5]

-

Regulatory Approval: Based on these extensive efficacy and safety studies, primaquine was approved by the U.S. Food and Drug Administration (FDA) for military use in January 1952, followed by civilian approval in August 1952.[3][5][9]

Chemical Synthesis of this compound

The synthesis of primaquine involves the coupling of a substituted quinoline moiety with an alkylamine side chain. While several synthetic routes have been published, a common approach involves the following key steps:

-

Preparation of the Side Chain: A key intermediate, 4-bromo-1-phthalimidopentane, is synthesized. This is often achieved through the N-alkylation of potassium phthalimide with a suitable dibromopentane derivative.[10][11][12]

-

Coupling Reaction: The prepared side chain is then coupled with 6-methoxy-8-aminoquinoline. This condensation reaction forms the primaquine base.[12][13]

-

Deprotection and Salt Formation: The phthalimide protecting group is removed to yield the primary amine of the primaquine base. The final step involves reacting the primaquine base with phosphoric acid to form the more stable and water-soluble diphosphate salt, which is the form used in pharmaceutical preparations.[13]

An improved three-step synthesis route recently reported involves N-alkylation of potassium phthalimide, followed by reductive amination and a room temperature methylaminolysis-assisted deprotection to furnish this compound in a 47% overall isolated yield.[10][11]

Mechanism of Action

Despite over 60 years of clinical use, the precise molecular mechanism of primaquine's action is not fully elucidated.[4][14][15] However, a prevailing hypothesis centers on its role as a prodrug that requires metabolic activation to exert its parasiticidal effects.

-

Metabolic Activation: Primaquine is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, into reactive, hydroxylated metabolites.[3][15][16]

-

Generation of Oxidative Stress: These metabolites are potent oxidizing agents. They are believed to interfere with the parasite's mitochondrial electron transport chain and generate a significant amount of reactive oxygen species (ROS), such as hydrogen peroxide.[14][15][16][17]

-

Parasite Killing: The resulting oxidative stress damages parasite membranes, proteins, and DNA, leading to the death of the hypnozoites in the liver. This disruption of mitochondrial function is considered a key lethal action.[14][15][17]

Primaquine also possesses potent gametocytocidal activity against all human malaria species, including mature stage V gametocytes of P. falciparum.[1][2][4] This action is crucial for interrupting the transmission of malaria from an infected human back to the mosquito vector. Its activity against asexual blood stages is weak, particularly for P. falciparum, necessitating its use in combination with a blood schizonticide like chloroquine.[14][18]

Caption: Proposed metabolic activation pathway of primaquine.

Key Experimental Data and Clinical Development

The clinical development of primaquine has been a long process of refining dosage, understanding its limitations, and defining its role in malaria treatment.

Efficacy and Dosage Regimen Evaluation

Early clinical trials established the standard 14-day regimen. Subsequent studies have explored variations in dosing and duration, particularly in response to emerging resistance. The World Health Organization (WHO) currently recommends a 14-day course of 15 mg/day (0.25 mg/kg/day) for relapse prevention.[19][20] For areas with rapidly relapsing tropical strains, a higher dose of 30 mg/day (0.5 mg/kg/day) for 14 days is advised.[18][20] Studies have consistently shown that shorter 5-day regimens are significantly less effective and often no better than no treatment in preventing relapse.[18][19]

| Primaquine Regimen (Total Dose) | Population / Strain | Follow-up Period | Relapse Rate (%) | Reference |

| 15 mg/day for 5 days | Various endemic areas | 6-15 months | Ineffective, similar to placebo | [18][19] |

| 15 mg/day for 14 days (Low Dose) | Various | > 6 months | Varies significantly by region (e.g., ~1% with supervised therapy in some areas, up to 17% in others) | [18] |

| 22.5 mg/day for 14 days | Thailand | 6 months | ~1% | [18] |

| 30 mg/day for 14 days (High Dose) | Tropical Strains | > 6 months | Significantly lower than standard dose | [18][20] |

| 0.75 mg/kg weekly for 8 weeks | G6PD deficient (mild/moderate) | N/A | Recommended alternative | [21] |

The Challenge of G6PD Deficiency

The most significant safety concern with primaquine is its potential to induce severe acute hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[21][22][23]

-

Discovery: This critical link was discovered in 1956 during research on the drug's hemolytic effects.[6][8]

-

Mechanism of Hemolysis: G6PD is essential for protecting red blood cells from oxidative damage. In G6PD-deficient individuals, erythrocytes cannot withstand the oxidative stress generated by primaquine's metabolites, leading to their premature destruction (hemolysis).[23][24] Older erythrocytes are most susceptible.[23]

-

Clinical Implication: This adverse effect necessitates mandatory screening for G6PD status before administering primaquine for radical cure.[21][22][25] The high prevalence of G6PD deficiency in malaria-endemic regions presents a major operational barrier to the widespread use of primaquine.[22][23]

Pharmacokinetic Profile

Primaquine is characterized by rapid absorption and metabolism, which dictates its daily dosing schedule.

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | ~96% | [17] |

| Peak Plasma Concentration | 2-4 hours | [17] |

| Plasma Half-life | 4-10 hours | [4][17] |

| Metabolism | Extensive hepatic metabolism (CYP2D6, CYP3A4) | [17] |

| Excretion | Primarily renal (<4% as parent drug) | [4] |

Experimental Protocols

Standardized protocols are essential for evaluating the efficacy and safety of primaquine and its analogues.

Protocol for Clinical Efficacy Trial (Radical Cure)

A generalized protocol to assess the efficacy of a primaquine regimen in preventing P. vivax relapse involves a prospective, randomized controlled trial design.

-

Patient Recruitment: Enroll patients with microscopically confirmed, uncomplicated P. vivax monoinfection. Exclude pregnant women, infants, and individuals with severe G6PD deficiency.

-

G6PD Screening: All potential participants must undergo quantitative or qualitative G6PD screening. Only those with normal G6PD status are included.

-

Randomization: Patients are randomly assigned to treatment arms. A typical design would compare a test regimen against a standard regimen or a control arm.

-

Treatment Arm A (Test): Blood schizonticide (e.g., chloroquine or an ACT) + Test Primaquine Regimen.

-

Treatment Arm B (Standard/Control): Blood schizonticide + Standard Primaquine Regimen (e.g., 15 mg/day for 14 days) OR Blood schizonticide alone (if ethically permissible).

-

-

Treatment Administration: All doses of the blood schizonticide and primaquine should be directly observed to ensure compliance.

-

Follow-up: Patients are followed for a minimum of 6 months, and ideally for 12 months, to detect late relapses.[26] Follow-up visits typically occur weekly for the first month, then monthly, and include clinical assessment and blood smear collection.

-

Primary Endpoint: The primary outcome is the risk of recurrent P. vivax parasitemia, confirmed by microscopy and distinguished from new infections using parasite genotyping where possible.

-

Safety Monitoring: Monitor for adverse events, with particular attention to hematological parameters (hemoglobin levels) during and immediately after primaquine administration.

Caption: Workflow for a primaquine radical cure clinical trial.

Protocol for G6PD Deficiency Screening

The safe administration of primaquine is predicated on accurate G6PD screening.

-

Sample Collection: A whole blood sample is collected via venipuncture or finger prick.

-

Qualitative Screening (Field Use): The fluorescent spot test is a common qualitative method. A mixture of the blood sample and reagents (G6P, NADP+) is placed on filter paper. Under UV light, a sample from a G6PD-normal individual will fluoresce brightly (due to NADPH production), while a deficient sample will not.

-

Quantitative Testing (Laboratory Confirmation): Spectrophotometric assay is the gold standard. It measures the rate of NADPH production by the G6PD enzyme in a red cell lysate, providing a quantitative measure of enzyme activity.

-

Result Interpretation: Based on the test result, the patient is classified as G6PD normal, intermediate, or deficient. This classification, along with the patient's clinical context (e.g., pregnancy), guides the decision to administer, modify, or withhold primaquine therapy.

Caption: G6PD screening and decision workflow for primaquine use.

Primaquine Resistance

The emergence of P. vivax strains tolerant or resistant to primaquine is a significant public health concern, though it is complex to confirm.[27]

-

Early Reports: Reports of primaquine treatment failures, particularly with strains from Southeast Asia and Oceania, have been documented since the latter half of the 20th century.[18][28] These strains are often characterized by more frequent and earlier relapses.

-

Challenges in Confirmation: True resistance is difficult to distinguish from treatment failure due to other factors.[27] Confounding factors include poor patient compliance with the 14-day regimen, inadequate drug quality, sub-optimal dosing relative to body weight, and the inability to distinguish a true relapse from a new infection in endemic areas.[18][27]

Modern Developments and Successors

The limitations of primaquine, primarily its short half-life requiring a long treatment course and its hemolytic potential, have driven the search for alternatives. After decades of development, tafenoquine, another 8-aminoquinoline, was approved in 2018.[6][8] Tafenoquine offers the significant advantage of a much longer half-life, allowing for a single-dose radical cure.[20] However, it shares the same mechanism of hemolysis and is also contraindicated in G6PD-deficient individuals.[6][8]

Conclusion

The historical development of this compound is a landmark in tropical medicine, representing the first and, for over 60 years, the only tool for preventing malaria relapse.[6] From its synthesis in the 1940s to its widespread deployment after the Korean War, it has prevented countless episodes of debilitating illness.[5] The discovery of its association with G6PD deficiency was a pivotal moment in pharmacogenetics, highlighting the critical interplay between host genetics and drug safety. While challenges related to compliance, resistance, and safety persist, primaquine remains an essential medicine. The ongoing research and the development of successors like tafenoquine build upon the foundational knowledge gained from the long and complex history of this indispensable antimalarial agent.

References

- 1. primaquine-revisited-six-decades-after-its-discovery - Ask this paper | Bohrium [bohrium.com]

- 2. Primaquine revisited six decades after its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Primaquine - Wikipedia [en.wikipedia.org]

- 5. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Primaquine for Plasmodium vivax radical cure: What we do not know and why it matters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Aminoquinoline Therapy for Latent Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Batch Synthesis of this compound Anti-Malarial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. CN103396360A - Method for preparing this compound - Google Patents [patents.google.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]

- 16. Antimalarial activity of primaquine operates via a two-step biochemical relay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. google.com [google.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Primaquine for preventing relapse in people with Plasmodium vivax malaria treated with chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Liver stage treatment | PVIVAX [vivaxmalaria.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Primaquine-induced Severe Hemolysis in the Absence of Concomitant Malaria: Effects on G6PD Activity and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacometric assessment of primaquine induced haemolysis in glucose-6-phosphate dehydrogenase deficiency [elifesciences.org]

- 25. reference.medscape.com [reference.medscape.com]

- 26. Latest literature review of primaquine drug studies released | Infectious Diseases Data Observatory [iddo.org]

- 27. Therapeutic failure of primaquine and need for new medicines in radical cure of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Primaquine resistance in Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Primaquine Diphosphate Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primaquine, an 8-aminoquinoline derivative, remains a cornerstone in the fight against malaria, particularly for the radical cure of Plasmodium vivax and Plasmodium ovale by eradicating dormant liver-stage hypnozoites.[1][2][3][4] However, its use is often limited by a narrow therapeutic window and potential for severe side effects, such as hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][2][5] Consequently, extensive research has focused on developing novel formulations of primaquine diphosphate to enhance its bioavailability, modify its pharmacokinetic profile, and potentially reduce its toxicity. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of various this compound formulations, presenting key data, experimental methodologies, and visual representations of relevant pathways and workflows.

Primaquine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 1 to 3 hours after oral administration.[2][6] It is rapidly metabolized in the liver, primarily to its main, inactive metabolite, carboxyprimaquine.[6][7] The elimination half-life of primaquine is relatively short, ranging from 3 to 6 hours.[6] The development of new formulations, including extended-release tablets and various nanoformulations, aims to alter these pharmacokinetic properties to improve therapeutic outcomes.[1][3][6][8]

Pharmacokinetic Data of Primaquine Formulations

The following tables summarize the key pharmacokinetic parameters of different this compound formulations from various preclinical and clinical studies.

Table 1: Pharmacokinetics of Immediate-Release vs. Extended-Release Primaquine in Beagle Dogs

| Formulation (60 mg dose) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Relative Bioavailability (%) |

| Immediate-Release Tablet (IRT) | 2419 | 1-3 | - | 100 |

| Extended-Release Tablet (ERT) | 1083 | - | - | 220 |

Data sourced from a study in beagle dogs. The relative bioavailability of the ERT formulation was 2.2 times higher than the IRT formulation.[6]

Table 2: Pharmacokinetics of Primaquine Nanoformulations in Swiss Webster Mice (10 mg/kg dose)

| Formulation | Organ | Cmax (ng/g or ng/mL) | Tmax (h) |

| Free Primaquine Solution | Liver | Higher than nanoformulations | 0.5 |

| Nanoemulsion (NE-Pq) | Liver | - | - |

| Nanochitosan (NQ-Pq) | Liver | - | - |

This study highlighted that while the free primaquine solution achieved a higher initial peak concentration in the liver, nanoformulations can alter the distribution profile.[1]

Table 3: Pharmacokinetics of Primaquine-Chitosan Nanoparticles in Rats

| Formulation | Cmax | AUC | Liver Concentration |

| Conventional Primaquine | 2.3 times higher than nano-primaquine | 3.3 times higher than nano-primaquine | - |

| Nano-primaquine | - | - | 3 times higher than conventional |

This study demonstrated that the nano-primaquine formulation resulted in significantly higher liver concentrations of the drug compared to the conventional formulation.[8]

Table 4: Pharmacokinetics of Racemic Primaquine in Healthy Human Volunteers (15 mg base dose)

| Parameter | Whole Blood | Plasma |

| Cmax (last dose) (ng/mL) | 122.50 ± 70.61 | 176.88 ± 86.43 |

| Tmax (last dose) (h) | 2.25 | 2.06 |

| t1/2 (last dose) (h) | 5.33 | 5.66 |

| AUC (last dose) (ng·hr/mL) | 909.96 ± 603.07 | 1255.11 ± 531.59 |

This study investigated the pharmacokinetics after repeated daily dosing for 14 days.[9]

Table 5: Comparative Pharmacokinetics of Primaquine Enantiomers in Mice (45 mg/kg dose)

| Enantiomer | Cmax | Tmax (h) | t1/2 (h) | AUC (0-last) (µg·h/mL) |

| S-(+)-PQ (SPQ) | Higher | 1 | 1.9 | 1.6 |

| R-(-)-PQ (RPQ) | Lower | 0.5 | 0.45 | 0.6 |

This study demonstrated the enantioselective metabolism of primaquine, with the S-enantiomer showing higher systemic exposure.[10]

Experimental Protocols

The methodologies employed in pharmacokinetic studies of primaquine are crucial for the accurate interpretation of results. Below are generalized protocols based on the cited literature.

Animal Studies

-

Subjects: Common animal models include beagle dogs, Swiss Webster mice, and Wistar rats.[1][6][8]

-

Formulation Administration: For oral formulations, administration is typically performed by gavage.[1][11] Intravenous administration of a tracer dose can be used to determine absolute bioavailability.[12]

-

Dosing: Doses are calculated based on the body weight of the animal and are often expressed in mg of primaquine base per kg.[1][10]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) after drug administration.[1][11] For tissue distribution studies, organs such as the liver, lungs, spleen, kidneys, and brain are harvested at specified times.[1][10]

-

Sample Processing: Blood is often processed to separate plasma. Tissues are typically homogenized.

-

Analytical Method: Primaquine concentrations in plasma and tissue homogenates are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9]

Human Studies

-

Subjects: Studies are typically conducted in healthy adult volunteers.[9][12] It is crucial to screen for G6PD deficiency.

-

Dosing Regimen: Single or multiple-dose studies are performed. For multiple-dose studies, primaquine is often administered daily for 14 days.[9]

-

Sample Collection: Venous blood samples are collected at various time points post-administration to characterize the concentration-time profile.

-

Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), clearance (Cl), and volume of distribution (Vd).[9][10]

Visualizations

Experimental Workflow for Primaquine Pharmacokinetic Studies

Caption: Generalized experimental workflow for in vivo pharmacokinetic studies of primaquine formulations.

Metabolic Pathway of Primaquine

Caption: Simplified metabolic pathway of primaquine in the liver.

Conclusion

The development of novel this compound formulations holds significant promise for improving the treatment of relapsing malaria. Extended-release and nano-formulations have demonstrated the potential to alter the pharmacokinetic profile of primaquine, leading to enhanced bioavailability and targeted drug delivery.[6][8] These modifications may ultimately lead to more effective and safer treatment regimens. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance primaquine therapy. Further research, particularly well-designed clinical trials, is necessary to fully elucidate the therapeutic benefits of these new formulations in human populations.

References

- 1. A nanochitosan-D-galactose formulation increases the accumulation of primaquine in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mesamalaria.org [mesamalaria.org]

- 5. Comparative single dose pharmacokinetics and metabolism of racemic primaquine and its enantiomers in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased bioavailability of primaquine using poly(ethylene oxide) matrix extended-release tablets administered to beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 10. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of primaquine in man. I. Studies of the absolute bioavailability and effects of dose size - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Primaquine Diphosphate's Role in Blocking Malaria Transmission

Audience: Researchers, scientists, and drug development professionals.

Abstract

Primaquine, an 8-aminoquinoline antimalarial, remains a critical tool in malaria control and elimination strategies due to its unique ability to clear mature Plasmodium falciparum gametocytes, the parasite stage responsible for transmission from human to mosquito. This document provides a comprehensive technical overview of primaquine's mechanism of action, quantitative efficacy data for transmission-blocking, and detailed protocols for the key experimental assays used in its evaluation. The information is intended to serve as a resource for researchers engaged in antimalarial drug development and malaria transmission biology.

Mechanism of Action: Gametocytocidal Activity

The precise molecular mechanism of primaquine is not fully elucidated, but it is widely accepted that it functions as a prodrug, requiring metabolic activation to exert its gametocytocidal effects.[1][2]

1.1 Bioactivation: Primaquine is rapidly absorbed and metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1] This process generates several reactive metabolites, including hydroxylated derivatives.[2] These metabolites are believed to be the primary mediators of the drug's parasiticidal activity.

1.2 Induction of Oxidative Stress: The active metabolites of primaquine are potent redox-cycling compounds. They interfere with the mitochondrial electron transport chain of the parasite.[1][3] This interference leads to the generation of high levels of reactive oxygen species (ROS), such as hydrogen peroxide, which induces significant oxidative stress within the parasite.[4][5][6] The resulting oxidative damage to critical cellular components, including proteins, lipids, and potentially parasite DNA, culminates in the death of the gametocyte.[1][2][3] Studies suggest that ROS-labile iron-sulfur clusters within essential parasite enzymes, such as aconitase, are primary targets.[7] This mechanism is particularly effective against the mature, metabolically quiescent Stage V gametocytes of P. falciparum, which are not targeted by many other antimalarials.[8]

Quantitative Efficacy Data

Primaquine's efficacy in blocking malaria transmission has been quantified in numerous clinical and preclinical studies. A single low dose, when added to an artemisinin-based combination therapy (ACT), has been shown to be highly effective.[9][10]

Table 1: Clinical Efficacy of Single-Dose Primaquine on P. falciparum Transmission

| Dose (base/kg) | Key Finding | Study Population | Citation |

| 0.25 mg/kg | Reduced median time to negative mosquito infectivity to 0.7 days. | 81 Malian adults | [9] |

| 0.25 mg/kg | 58.8% of patients estimated to have negative mosquito infectivity within 1 day. | 81 Malian adults | [9] |

| 0.50 mg/kg | 77.8% of patients estimated to have negative mosquito infectivity within 1 day. | 81 Malian adults | [9] |

| 0.25 mg/kg | Recommended by WHO as effective and unlikely to cause serious toxicity in G6PD-deficient individuals. | Policy Review | [10] |

| 0.75 mg/kg | Associated with faster gametocyte clearance compared to ACT alone. | Indonesian patients | [11] |

Table 2: In Vitro Gametocytocidal and Transmission-Blocking Activity

| Assay Type | Parasite Stage | Metric | Value | Citation |

| Flow Cytometry | Stage IV Gametocytes | IC₅₀ | 18.9 µM | [8] |

| Standard Membrane Feeding Assay | Mature Gametocytes | EC₅₀ | 183 ng/mL | [12] |

| Standard Membrane Feeding Assay | Mature Gametocytes | EC₉₀ | 543 ng/mL | [12] |

| Standard Membrane Feeding Assay | Mature Gametocytes | Infection Rate (IR) Reduction | 44% (at highest concentration) | [12] |

| alamarBlue Assay | Late Stage Gametocytes | % Reduction (at 10 µM) | 69.4% | [13] |

Key Experimental Protocols

The evaluation of transmission-blocking candidates like primaquine relies on specialized assays that measure activity against sexual-stage parasites and their ability to infect mosquitoes.

Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold-standard assay for quantifying the transmission-blocking activity of a compound. It directly measures the ability of gametocytes to infect mosquitoes after being exposed to a drug.[14][15]

Methodology:

-

Gametocyte Culture: P. falciparum (e.g., NF54 strain) is cultured in vitro to produce mature Stage V gametocytes. The culture is monitored for gametocytemia (target 1.5-2.5%) and the ratio of male to female gametes.[14][16]

-

Compound Incubation: The gametocyte culture is divided into treatment and control groups. The test compound (e.g., primaquine) is added to the treatment flasks at desired concentrations and incubated for a set period (typically 48 hours).[14][16]

-

Blood Meal Preparation: The treated and control gametocyte cultures are mixed with fresh red blood cells and human serum (e.g., A+ male serum) to achieve a final hematocrit of ~50%.[14]

-

Mosquito Feeding: The blood meal is placed into a glass feeder jacketed with 37°C water and sealed with an artificial membrane (e.g., Parafilm). A cup containing 50-100 starved female Anopheles mosquitoes (e.g., An. stephensi or An. gambiae, 5-7 days old) is placed against the membrane, allowing them to feed for 15-20 minutes.[15][17]

-

Mosquito Maintenance: Unfed mosquitoes are removed. Fully engorged mosquitoes are maintained in a secure insectary at 26-28°C and ~80% humidity, with access to a sugar solution.[15]

-

Oocyst Quantification: After 7-10 days, mosquito midguts are dissected in a staining solution (e.g., mercurochrome). The number of oocysts on each midgut is counted under a microscope.[14][15]

-

Data Analysis: Key endpoints are calculated:

In Vitro Gametocyte Viability Assays

For higher-throughput screening, assays that measure gametocyte metabolic activity are often used as a proxy for viability.

alamarBlue™ (Resazurin) Reduction Assay:

-

Assay Setup: Mature gametocyte cultures are seeded into 96- or 384-well plates.

-

Drug Addition: A dilution series of the test compound is added to the wells.

-

Incubation: Plates are incubated for 48-72 hours under standard culture conditions.

-

Reagent Addition: alamarBlue™ reagent is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.[13]

-

Signal Measurement: Fluorescence is read using a plate reader. The signal intensity is proportional to the number of viable gametocytes.

-

Analysis: IC₅₀ values are calculated by plotting the percentage of viability against the drug concentration.[13]

Logical Framework: From Drug to Transmission Blockade

The strategic role of primaquine is to break the malaria transmission cycle at the population level. This is achieved through a logical cascade of effects, starting with the individual patient.

Conclusion

Primaquine diphosphate remains an indispensable drug for malaria elimination efforts. Its unique mechanism of action, centered on metabolic activation and the induction of lethal oxidative stress in mature gametocytes, effectively sterilizes the parasite stages responsible for onward transmission. The WHO-recommended single low dose of 0.25 mg/kg provides a favorable balance of efficacy and safety, significantly reducing patient infectivity within a short period. Standardized methodologies, particularly the SMFA, are crucial for rigorously evaluating its transmission-blocking effects and for the development of next-generation gametocytocidal agents.

References

- 1. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Primaquine-quinoxaline 1,4-di-N-oxide hybrids with action on the exo-erythrocytic forms of Plasmodium induce their effect by the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The antimalarial drug primaquine targets Fe–S cluster proteins and yeast respiratory growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. academic.oup.com [academic.oup.com]

- 12. Transmission-Blocking Activities of Quinine, Primaquine, and Artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A malaria gametocytocidal assay using oxidoreduction indicator, alamarBlue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wiredspace.wits.ac.za [wiredspace.wits.ac.za]

- 15. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. media.malariaworld.org [media.malariaworld.org]

primaquine diphosphate's effect on mitochondrial electron transport chain

An In-depth Technical Guide on the Effect of Primaquine Diphosphate on the Mitochondrial Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primaquine, an 8-aminoquinoline antimalarial drug, is essential for the radical cure of Plasmodium vivax and Plasmodium ovale malaria due to its unique activity against dormant liver-stage hypnozoites. Despite its long-standing clinical use, the precise molecular mechanism of action is not fully elucidated. Evidence strongly indicates that the mitochondrion is a primary target. This technical guide provides a comprehensive overview of the effects of this compound and its metabolites on the mitochondrial electron transport chain (ETC). It synthesizes current knowledge, presents quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action. The core of primaquine's mitochondrial toxicity appears to stem from its ability to generate significant oxidative stress, which in turn disrupts mitochondrial function, rather than through direct, high-affinity inhibition of a single ETC complex.

Introduction

Primaquine (PQ) remains a critical tool in the global effort to eradicate malaria.[1] Its primary therapeutic role is to prevent relapse by eliminating the quiescent hypnozoite forms of P. vivax and P. ovale in the liver, a capability not shared by most other antimalarials.[2] Functionally, primaquine acts as a prodrug; it is metabolized in the host's liver by cytochrome P450 enzymes into electrophilic intermediates.[3][4] These metabolites are believed to be the active agents responsible for both its therapeutic efficacy and its potential for host toxicity, such as hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3][5]

Numerous studies have pointed to the parasite's mitochondrion as a key site of primaquine's action.[1][2] The drug interferes with mitochondrial respiration, the energy-generating core of the cell, ultimately leading to parasite death.[2] This guide delves into the specifics of this interaction, focusing on the drug's impact on the electron transport chain, oxidative phosphorylation, and overall mitochondrial integrity.

Overview of Primaquine's Mitochondrial Mechanism of Action

The prevailing hypothesis for primaquine's mechanism of action is not direct enzymatic inhibition but rather the induction of overwhelming oxidative stress that cripples mitochondrial processes.[3][5] The drug's metabolites are potent redox-cycling agents, capable of generating significant amounts of reactive oxygen species (ROS).[2][3] This surge in ROS has several downstream consequences for the ETC and associated pathways.

A key discovery has been the vulnerability of iron-sulfur (Fe-S) clusters within mitochondrial proteins to primaquine-induced oxidative stress.[1] These clusters are critical cofactors for several enzymes, including specific ETC complexes and aconitase of the TCA cycle. Damage to these labile Fe-S clusters provides a compelling explanation for the observed broad-spectrum disruption of mitochondrial function.[1]